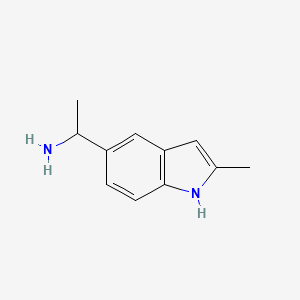

1-(2-Methyl-1H-indol-5-YL)ethan-1-amine

Description

Structure

3D Structure

Properties

Molecular Formula |

C11H14N2 |

|---|---|

Molecular Weight |

174.24 g/mol |

IUPAC Name |

1-(2-methyl-1H-indol-5-yl)ethanamine |

InChI |

InChI=1S/C11H14N2/c1-7-5-10-6-9(8(2)12)3-4-11(10)13-7/h3-6,8,13H,12H2,1-2H3 |

InChI Key |

WGIXOUXSOBNSTA-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC2=C(N1)C=CC(=C2)C(C)N |

Origin of Product |

United States |

Advanced Synthetic Strategies and Methodological Innovations for 1 2 Methyl 1h Indol 5 Yl Ethan 1 Amine

Stereoselective Synthesis of 1-(2-Methyl-1H-indol-5-YL)ethan-1-amine and Precursors

The creation of the chiral center in the ethan-1-amine moiety attached to the 2-methyl-1H-indole core requires precise control of stereochemistry. This can be achieved through several advanced synthetic strategies, including asymmetric catalysis and the use of chiral auxiliaries.

Asymmetric Catalysis in Indole (B1671886) Ring Construction

While the direct asymmetric synthesis of this compound is a primary goal, the stereochemistry can also be introduced during the formation of the indole ring itself. Catalytic asymmetric methods are powerful tools for constructing chiral indole derivatives. rsc.org These methods often involve the use of chiral metal complexes or organocatalysts to influence the stereochemical outcome of the reaction. acs.org For instance, the catalytic asymmetric Friedel–Crafts reaction of indoles is a well-established method for creating chiral centers on the indole nucleus. acs.org Although typically occurring at the C3 position, innovative strategies are being developed for functionalization at other positions.

Organocatalytic asymmetric synthesis has emerged as a particularly effective approach for creating a wide variety of chiral indole-based heterocycles with high efficiency and enantioselectivity. acs.orgnih.gov These strategies often utilize platform molecules like vinylindoles and indolylmethanols to construct complex chiral scaffolds. acs.orgnih.gov

Chiral Auxiliary Approaches for Ethan-1-amine Moiety Introduction

Chiral auxiliaries are stereogenic groups that are temporarily incorporated into a molecule to direct the stereochemical course of a subsequent reaction. wikipedia.orgsigmaaldrich.com This is a robust and widely used strategy for the synthesis of chiral amines. researchgate.net

One common approach involves the use of sulfinamides, such as tert-butanesulfinamide, as a chiral auxiliary. wikipedia.org The condensation of a ketone precursor with a chiral sulfinamide generates a chiral sulfinylimine. Subsequent reduction of this imine proceeds with high diastereoselectivity, controlled by the chiral auxiliary. Finally, the auxiliary can be cleaved under mild acidic conditions to afford the desired chiral amine.

Another well-established class of chiral auxiliaries are oxazolidinones. wikipedia.org While frequently used in aldol (B89426) and alkylation reactions, their principles can be adapted for the synthesis of chiral amines. Similarly, pseudoephedrine and its derivatives can serve as effective chiral auxiliaries in alkylation reactions to set the stereocenter of the ethan-1-amine side chain. wikipedia.org The use of 1-phenylethylamine (B125046) (α-PEA) as a chiral auxiliary is also a common and cost-effective strategy in the asymmetric synthesis of various compounds, including chiral amines. mdpi.com

Table 1: Common Chiral Auxiliaries and Their Applications

| Chiral Auxiliary | Type of Reaction | Key Features |

|---|---|---|

| tert-Butanesulfinamide | Imine Reduction | High diastereoselectivity, mild removal conditions. wikipedia.org |

| Oxazolidinones | Alkylation/Aldol | Well-established, predictable stereocontrol. wikipedia.org |

| Pseudoephedrine | Alkylation | Forms crystalline derivatives, facilitating purification. wikipedia.org |

Diastereoselective and Enantioselective Reaction Pathways

Diastereoselective and enantioselective reactions are at the heart of modern asymmetric synthesis. In the context of this compound, these pathways are crucial for establishing the correct stereochemistry.

Diastereoselective reactions often involve the reaction of a chiral substrate with an achiral reagent, where the existing chirality in the substrate directs the formation of a new stereocenter. rsc.orgacs.org For example, the reduction of a chiral imine derived from a chiral auxiliary is a diastereoselective process. nih.gov

Enantioselective reactions, on the other hand, create a chiral product from an achiral precursor using a chiral catalyst or reagent. organic-chemistry.org A notable example is the Brønsted acid-catalyzed transfer hydrogenation of indole derivatives, which can produce optically active indolines with high enantioselectivity. organic-chemistry.org Organocatalytic alkylation of indoles with α,β-unsaturated aldehydes, facilitated by a chiral amine catalyst, is another powerful method for introducing chirality. nih.gov

Efficient Coupling and Functionalization Protocols for this compound

The construction of the target molecule also relies on efficient methods for forming carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds, as well as for selectively functionalizing the indole core.

C-C and C-N Bond Formation via Transition Metal Catalysis

Transition metal-catalyzed cross-coupling reactions are indispensable tools in modern organic synthesis for the formation of C-C and C-N bonds. nih.govnih.gov Palladium-catalyzed reactions, such as the Suzuki, Heck, and Sonogashira couplings, are widely used to introduce substituents onto the indole nucleus. nih.gov For instance, a Suzuki coupling could be employed to attach a suitable precursor to the 5-position of the 2-methylindole (B41428) core.

The formation of the C-N bond in the ethan-1-amine moiety can also be achieved through transition metal catalysis. For example, copper-catalyzed N-arylation represents a viable method for creating C-N bonds. researchgate.net More advanced methods involve the direct C-H amination of the indole ring, although this can be challenging to control regioselectively.

Table 2: Selected Transition Metal-Catalyzed Coupling Reactions for Indole Functionalization

| Reaction | Catalyst System (Typical) | Bond Formed | Application |

|---|---|---|---|

| Suzuki Coupling | Pd(OAc)₂, PPh₃, Base | C-C | Arylation or alkylation of the indole ring. nih.gov |

| Heck Coupling | Pd(OAc)₂, Ligand, Base | C-C | Alkenylation of the indole ring. nih.gov |

| Sonogashira Coupling | PdCl₂(PPh₃)₂, CuI, Base | C-C | Alkynylation of the indole ring. mdpi.com |

Regioselective Functionalization of the Indole Nucleus

Controlling the position of functionalization on the indole ring is a significant challenge due to the inherent reactivity of different positions (C3 being the most nucleophilic). nih.gov However, various strategies have been developed to achieve regioselectivity.

The use of directing groups is a powerful approach to guide transition metal catalysts to a specific C-H bond. nih.gov For example, a removable directing group on the indole nitrogen can facilitate functionalization at otherwise less reactive positions like C4 or C7. nih.gov While the synthesis of this compound requires functionalization at the C5 position, which is often accessible through electrophilic substitution on an activated indole, directing group strategies can be employed for more complex derivatives.

Classical indole syntheses, such as the Fischer indole synthesis, can also be used to construct the indole ring with the desired substitution pattern from appropriately functionalized anilines and ketones. rsc.orgmdpi.com This approach allows for the regioselective placement of substituents before the indole ring is even formed.

Microwave-Assisted Synthetic Enhancements and Optimization

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating reaction rates, improving yields, and enhancing the efficiency of heterocyclic compound synthesis. nih.gov The application of microwave irradiation to the synthesis of indole derivatives, including precursors to this compound, offers significant advantages over conventional heating methods. These benefits include reduced reaction times, often from hours to minutes, and higher product yields with improved purity profiles. nih.govmdpi.com

The optimization of microwave-assisted synthesis often involves a systematic variation of parameters such as temperature, reaction time, solvent, and catalyst concentration. For instance, in the palladium-catalyzed intramolecular oxidative coupling to form 2-methyl-1H-indole-3-carboxylate derivatives, a related structural core, exposing the neat mixture of reactants to microwave irradiation was found to be optimal, leading to excellent yields. unina.it Researchers have observed that for many reactions, such as the Friedländer synthesis of quinolines, microwave irradiation can more than double the average yield compared to traditional oil-bath heating. nih.gov

A common approach involves the condensation of an appropriately substituted aniline (B41778) or nitroaniline with a ketone or aldehyde, followed by cyclization. For analogues, aldol condensation of N-benzylindole-3-carboxaldehydes with creatinine (B1669602) to form imidazol-4-one derivatives demonstrated significantly higher yields (85–91%) under microwave irradiation compared to conventional heating (70–83%). nih.gov These findings underscore the transformative potential of microwave technology in synthesizing complex indole-containing molecules efficiently.

Below is a table summarizing typical conditions and outcomes for microwave-assisted synthesis of related heterocyclic structures, illustrating the general advantages of this technology.

| Product Type | Reactants | Catalyst/Reagents | Solvent | Time | Temp (°C) | Yield (%) (Microwave) | Yield (%) (Conventional) | Ref |

| Quinoline Derivatives | 2-aminoarylketone, Active methylene (B1212753) compound | - | DMF | 30-40 min | 130 | 72 (avg) | 34 (avg) | nih.gov |

| (Z)-2-amino-5-(1-benzyl-1H-indol-3-yl)methylene-1-methyl-1H-imidazol-4(5H)-one | N-benzylindole-3-carboxaldehyde, Creatinine | CH₃COOH/NaOAc | - | - | - | 85-91 | 70-83 | nih.gov |

| 1-(5-substituted-4-hydroxy-2-methyl-1H-pyrrol-3-yl)ethan-1-ones | 2-Amino acid-derived enamines | Sodium ethoxide | Ethanol | 30 min | - | 55-86 | - | mdpi.com |

| 2-methyl-1H-indole-3-carboxylate Derivatives | N-aryl enamines | Pd(OAc)₂, Cu(OAc)₂, K₂CO₃ | Various | - | 60 | High | - | unina.it |

This table is illustrative of the general advantages of MAOS in heterocyclic synthesis, as direct data for the title compound is not publicly available.

Development of Novel Indole Core Synthesis Strategies for Related Analogues

The construction of the indole nucleus is a cornerstone of heterocyclic chemistry, with numerous named reactions developed for this purpose, including the Fischer, Bartoli, Gassman, and Larock syntheses. rsc.orgyoutube.com Modern synthetic chemistry continues to build upon these foundations, developing novel strategies that offer greater flexibility, efficiency, and access to a wider range of substituted analogues.

Transition-metal catalysis has revolutionized indole synthesis. nih.gov Palladium-catalyzed reactions, such as the Larock indole synthesis, involve the heteroannulation of an ortho-iodoaniline with a disubstituted alkyne and provide a powerful route to polysubstituted indoles. youtube.com More recent innovations include cobalt-catalyzed intramolecular amidation via an oxidatively induced reductive elimination pathway, which allows for the efficient synthesis of indole-2-carboxylic esters. acs.org Such methods are critical for creating analogues of this compound with diverse substitution patterns.

Another area of development involves the use of novel starting materials and reaction cascades. The Gassman indole synthesis, for example, proceeds through a nih.govresearchgate.net-sigmatropic rearrangement to establish the crucial carbon-carbon bond. youtube.comyoutube.com Strategies using arynes or involving the reductive cyclization of nitrobenzene (B124822) derivatives also contribute to the diverse toolkit available to synthetic chemists. nih.gov These varied approaches allow for the strategic construction of the 2-methyl-1H-indole core, which can then be further functionalized at the C-5 position to introduce the desired ethanamine side chain. For instance, starting with a 5-nitro-2-methylindole, a common precursor, reduction to the 5-aminoindole (B14826) provides a key intermediate for subsequent elaboration. medchemexpress.comacs.org

Mechanistic Elucidation of Synthetic Reaction Pathways

Understanding the underlying mechanisms of indole synthesis is paramount for reaction optimization and the rational design of new synthetic routes. This involves studying the kinetics, thermodynamics, and intermediate structures of the reaction pathway.

The study of reaction kinetics provides insight into the rate-determining steps and the influence of various parameters on the reaction's speed. For many indole syntheses, the cyclization step is often rate-limiting.

| Compound | Standard Molar Enthalpy of Formation (g) (kJ·mol⁻¹) | Standard Molar Entropy of Formation (g) (J·mol⁻¹·K⁻¹) | Standard Molar Gibbs Energy of Formation (g) (kJ·mol⁻¹) | Ref |

| Indole | 163.5 | -160.7 | 211.3 | acs.org |

| 2-Methylindole | 124.6 | -201.2 | 184.5 | acs.org |

| 2-Methylindoline | 49.6 | -228.6 | 117.8 | acs.org |

Data adapted from thermochemical studies on indole derivatives, providing a thermodynamic basis for synthesis and stability. acs.org

The transition state is the highest energy point along a reaction coordinate and its structure determines the kinetic feasibility of a reaction. Characterizing this fleeting species is challenging but can be achieved through a combination of experimental techniques and, more commonly, computational chemistry. rsc.org

Density Functional Theory (DFT) has become an indispensable tool for modeling reaction pathways and elucidating the structures of intermediates and transition states in indole synthesis. researchgate.net Computational studies can map the potential energy surface of a reaction, identifying the lowest energy path from reactants to products. For example, in transition-metal-catalyzed reactions, DFT can model the oxidative addition, migratory insertion, and reductive elimination steps, providing a detailed picture of the catalytic cycle. acs.org Similarly, for pericyclic reactions involved in syntheses like the Fischer or Gassman methods, computational analysis can clarify the concerted nature of the bond-forming and bond-breaking events and predict the stereochemical outcome. youtube.com This theoretical insight is invaluable for understanding selectivity and for designing catalysts and substrates that lower the activation energy, thereby improving reaction efficiency.

Computational and Theoretical Studies on 1 2 Methyl 1h Indol 5 Yl Ethan 1 Amine

Quantum Chemical Calculations for Electronic Structure and Molecular Reactivity

Quantum chemical calculations are fundamental to predicting the behavior of a molecule at the electronic level. These methods solve approximations of the Schrödinger equation to determine electron distribution and energy levels, which in turn dictate the molecule's structure, reactivity, and spectroscopic properties.

Density Functional Theory (DFT) for Molecular Orbitals and Charge Distribution

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic properties of molecules. acgpubs.org By calculating the electron density, DFT can provide detailed information about the molecular orbitals and the distribution of charge across 1-(2-Methyl-1H-indol-5-YL)ethan-1-amine.

The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are critical in determining a molecule's reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap between these frontier orbitals (HOMO-LUMO gap) is an indicator of the molecule's kinetic stability and chemical reactivity. For indole (B1671886) derivatives, the HOMO is typically localized on the electron-rich indole ring, suggesting this region is susceptible to electrophilic attack. The LUMO is often distributed across the bicyclic ring system.

Analysis of the charge distribution, often visualized through a Molecular Electrostatic Potential (MEP) map, reveals the electron-rich and electron-deficient regions of the molecule. In this compound, the nitrogen atom of the amine group and the indole nitrogen are expected to be regions of high electron density (negative potential), making them likely sites for protonation and hydrogen bonding. Conversely, the hydrogen atoms of the amine group and the N-H of the indole ring are electron-deficient (positive potential). researchgate.net

Table 1: Predicted Electronic Properties from DFT Calculations

| Property | Description | Predicted Characteristics for this compound |

|---|---|---|

| HOMO Energy | Energy of the highest occupied molecular orbital; relates to electron-donating ability. | Localized primarily on the indole ring system. |

| LUMO Energy | Energy of the lowest unoccupied molecular orbital; relates to electron-accepting ability. | Distributed across the aromatic system. |

| HOMO-LUMO Gap | Energy difference between HOMO and LUMO; indicates chemical stability and reactivity. | A moderate gap would suggest a balance of stability and reactivity. |

| Charge Distribution | Partial atomic charges across the molecule. | Negative charges concentrated on nitrogen atoms; positive charges on amine and indole N-H protons. |

Prediction of Spectroscopic Parameters (NMR, IR, UV) via Computational Methods

Computational methods, particularly DFT, are widely used to predict spectroscopic parameters, which can aid in the structural confirmation of synthesized compounds. mdpi.comresearchgate.net

NMR Spectroscopy: Theoretical calculations can predict the ¹H and ¹³C NMR chemical shifts. mdpi.com These predictions are based on calculating the magnetic shielding tensors for each nucleus. By comparing the calculated spectra with experimental data, the proposed structure of this compound can be verified.

IR Spectroscopy: The vibrational frequencies of the molecule can be calculated to predict its infrared (IR) spectrum. researchgate.net Specific vibrational modes, such as the N-H stretching of the indole and amine groups, and C-H and C=C stretching of the aromatic system, can be assigned to theoretical peaks. This provides a detailed vibrational fingerprint of the molecule.

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) can be used to predict the electronic transitions of the molecule, corresponding to its UV-Visible absorption spectrum. For indole derivatives, characteristic π-π* transitions are expected, and the calculations can predict the wavelength of maximum absorption (λmax). nih.govacs.org

Analysis of Tautomeric Forms and Stability

Tautomers are structural isomers that readily interconvert, often through the migration of a proton. The indole ring system can exhibit tautomerism. For this compound, while the primary amine group is less likely to tautomerize under normal conditions, the indole ring itself can exist in different tautomeric forms, although the 1H-indole form is overwhelmingly stable. worldscientific.comnih.gov

Quantum chemical calculations are employed to determine the relative energies and, therefore, the stability of different possible tautomers. researchgate.net By calculating the Gibbs free energy of each isomer in the gas phase and in different solvents (using models like the Polarizable Continuum Model, PCM), the equilibrium population of each tautomer can be predicted. nih.gov For indole derivatives, calculations consistently show that the N1-H tautomer is significantly more stable than other forms. nih.govbohrium.com

Molecular Modeling and Dynamics Simulations

While quantum mechanics provides a detailed electronic picture, molecular modeling and dynamics simulations are used to explore the conformational landscape and intermolecular behavior of molecules over time.

Conformational Analysis and Energy Landscapes

The ethanamine side chain of this compound is flexible, allowing the molecule to adopt various conformations. Conformational analysis aims to identify the stable, low-energy arrangements of the atoms.

This is typically done by systematically rotating the rotatable bonds (e.g., the C-C and C-N bonds of the side chain) and calculating the potential energy of each resulting conformation using molecular mechanics force fields. This process generates a potential energy surface, or energy landscape, where the valleys represent stable conformers. The global minimum on this surface corresponds to the most stable conformation of the molecule. Identifying these low-energy conformers is crucial as the biological activity of a molecule often depends on its ability to adopt a specific shape to fit into a receptor binding site. mdpi.com

Prediction of Intermolecular Interactions

Understanding how a molecule interacts with itself and with other molecules, such as solvent or a biological target, is key to predicting its physical properties and biological function. libretexts.org Molecular dynamics (MD) simulations can model these interactions over time. espublisher.comtandfonline.com

An MD simulation of this compound, either in a solvent like water or interacting with a protein, would reveal the specific types of non-covalent interactions it forms. tandfonline.comnih.gov These interactions are dominated by:

Hydrogen Bonds: The amine group (-NH₂) and the indole N-H group are strong hydrogen bond donors, while the amine nitrogen is a hydrogen bond acceptor. These are critical for interactions with polar solvents and biological receptors. nih.gov

π-π Stacking: The aromatic indole ring can engage in π-π stacking interactions with other aromatic systems, such as the side chains of amino acids like phenylalanine, tyrosine, or tryptophan in a protein. nih.gov

By analyzing the simulation trajectories, one can quantify the strength and lifetime of these interactions, providing a dynamic picture of the molecule's behavior in a condensed phase.

Table 2: Key Intermolecular Interactions

| Interaction Type | Molecular Feature Involved | Significance |

|---|---|---|

| Hydrogen Bonding (Donor) | Indole N-H, Amine -NH₂ | Crucial for binding to biological targets and solubility in polar solvents. |

| Hydrogen Bonding (Acceptor) | Amine Nitrogen | Participates in interactions with hydrogen bond donors. |

| π-π Stacking | Indole aromatic ring system | Important for interactions with other aromatic molecules and protein residues. |

| Hydrophobic Interactions | Indole ring and methyl groups | Contribute to binding within hydrophobic pockets of proteins. |

In Silico Approaches for Biological Target Interaction Prediction

In silico methods are crucial in modern drug discovery for predicting the interactions between a small molecule, such as this compound, and its potential biological targets. These computational techniques can significantly expedite the identification of lead compounds and provide insights into their mechanisms of action at a molecular level.

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. mdpi.com In the context of drug discovery, this involves docking a ligand (the small molecule of interest) into the binding site of a target protein. The primary goal of molecular docking is to predict the binding mode and affinity of the ligand.

The process begins with the three-dimensional structures of both the ligand (this compound) and the target protein, which are often obtained from experimental methods like X-ray crystallography or NMR spectroscopy, or through homology modeling. Docking algorithms then sample a large number of possible conformations and orientations of the ligand within the protein's binding site.

Following the generation of these poses, a scoring function is used to evaluate the "goodness" of each pose. Scoring functions are mathematical models that estimate the binding free energy of the ligand-protein complex. A lower docking score generally indicates a more favorable binding interaction. These scores are calculated based on various factors, including electrostatic interactions, van der Waals forces, hydrogen bonding, and desolvation penalties. researchgate.net

For indole derivatives, molecular docking has been successfully used to predict their binding to a variety of targets, including enzymes like cyclooxygenase (COX) and protein kinases. mdpi.commdpi.com For instance, studies on other indole-based compounds have revealed key interactions, such as hydrogen bonds between the indole nitrogen and specific amino acid residues in the active site of an enzyme. mdpi.com

Illustrative Molecular Docking Results:

The following interactive table presents hypothetical docking scores and key interactions of this compound with several potential protein targets, illustrating the type of data generated from such a study.

| Target Protein | PDB ID | Docking Score (kcal/mol) | Key Interacting Residues | Predicted Interaction Type |

| Cyclooxygenase-2 | 1CX2 | -8.5 | Arg120, Tyr355 | Hydrogen Bond, Pi-Alkyl |

| Tubulin | 1SA0 | -7.9 | Asn258, Cys241 | Hydrogen Bond, Hydrophobic |

| Estrogen Receptor Alpha | 3ERT | -9.2 | Met343, Leu346 | Hydrophobic, Pi-Alkyl |

| Carbonic Anhydrase IX | 5FL4 | -6.8 | His94, Thr200 | Hydrogen Bond, Metal Coordination |

Note: The data in this table is hypothetical and for illustrative purposes only.

While molecular docking provides a static picture of the ligand-protein interaction, molecular dynamics (MD) simulations offer a dynamic view. MD simulations simulate the movement of atoms and molecules over time, providing insights into the stability of the ligand-receptor complex and the nature of their interactions in a more realistic, solvated environment. espublisher.com

An MD simulation begins with the docked complex of this compound and its target protein. The system is then solvated in a box of water molecules and ions to mimic physiological conditions. The simulation calculates the forces between all atoms in the system and uses Newton's laws of motion to predict their movements over a specific period, typically nanoseconds to microseconds.

Analysis of the MD trajectory can reveal:

Binding Stability: By monitoring the root-mean-square deviation (RMSD) of the ligand and protein over time, the stability of the complex can be assessed. A stable RMSD suggests a stable binding mode. mdpi.com

Key Interactions: The persistence of hydrogen bonds and other interactions observed in docking can be evaluated throughout the simulation.

Conformational Changes: MD simulations can show how the protein and ligand adapt to each other's presence, revealing induced-fit mechanisms.

Binding Free Energy Calculations: More accurate estimations of binding affinity can be obtained using methods like MM/PBSA (Molecular Mechanics/Poisson-Boltzmann Surface Area).

For related indole derivatives, MD simulations have been used to confirm the stability of their binding to targets like estrogen receptor alpha, showing minimal fluctuations in the protein-ligand complex over the simulation time. mdpi.com

Quantitative Structure-Activity Relationship (QSAR) and Structure-Property Relationship (QSPR) Modeling

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) are computational modeling techniques used to establish a mathematical relationship between the chemical structure of a compound and its biological activity (QSAR) or physicochemical properties (QSPR). nih.gov These models are valuable for predicting the activity or properties of new, unsynthesized compounds.

The development of a QSAR/QSPR model involves several steps:

Data Set Collection: A dataset of structurally related compounds with known activities or properties is compiled. For a QSAR study on this compound, this would involve a series of indole derivatives and their measured biological activities against a specific target.

Molecular Descriptor Calculation: A large number of molecular descriptors, which are numerical representations of the chemical and physical characteristics of the molecules, are calculated. These can include constitutional, topological, geometric, and electronic descriptors.

Model Development: Statistical methods, such as multiple linear regression (MLR), partial least squares (PLS), or machine learning algorithms, are used to build a mathematical equation that correlates the molecular descriptors with the observed activity or property. nih.gov

Model Validation: The predictive power of the model is rigorously tested using internal and external validation techniques to ensure its reliability. nih.gov

QSAR studies on indole derivatives have successfully identified key structural features that influence their biological activities, such as anticancer and antimicrobial effects. mdpi.comnih.gov For example, a QSAR model might reveal that the presence of a specific substituent at a particular position on the indole ring is crucial for high activity.

Illustrative QSAR Model for Antibacterial Activity:

This interactive table presents a hypothetical QSAR model for the antibacterial activity of a series of indole derivatives, showcasing the type of data and equation that would be generated.

| Compound ID | Experimental pIC50 | Predicted pIC50 | LogP | Molecular Weight |

| Indole-1 | 5.2 | 5.1 | 2.1 | 180.2 |

| Indole-2 | 4.8 | 4.9 | 1.8 | 175.2 |

| Indole-3 | 5.5 | 5.4 | 2.5 | 190.3 |

| Indole-4 | 4.5 | 4.6 | 1.5 | 165.1 |

Hypothetical QSAR Equation: pIC50 = 0.8 * LogP - 0.005 * Molecular Weight + 3.5

Note: The data and equation in this table are hypothetical and for illustrative purposes only.

Investigation of Biological Activities and Molecular Mechanisms of 1 2 Methyl 1h Indol 5 Yl Ethan 1 Amine in Preclinical Research

In Vitro Pharmacological Characterization and Target Identification

Detailed in vitro studies are crucial for elucidating the pharmacological profile of a novel compound. This typically involves assessing its binding affinity to various receptors, its ability to inhibit key enzymes, and its impact on cellular signaling pathways.

Receptor Binding Profiling and Affinity Determination (e.g., Serotonin (B10506) Receptors)

No specific data from receptor binding profiling studies for 1-(2-Methyl-1H-indol-5-YL)ethan-1-amine are available in the reviewed literature. While the indole (B1671886) scaffold is a common feature in many ligands for serotonin receptors, the binding affinity and selectivity of this specific compound have not been publicly reported.

Enzyme Inhibition Kinetics and Mechanism of Action Studies (e.g., DNA Gyrase, Cellular Signaling Pathway Enzymes)

There is no published research detailing the enzyme inhibition kinetics or the mechanism of action of this compound. Studies to determine its potential as an inhibitor of enzymes such as DNA gyrase or key enzymes in cellular signaling pathways have not been found.

Modulation of Cellular Signaling Pathways

Information regarding the modulation of any cellular signaling pathways by this compound is not available in the current body of scientific literature.

Cellular Biochemistry and Physiological Responses

The investigation of a compound's effect on cellular processes, such as proliferation and response to viral infections, is a cornerstone of preclinical drug discovery.

Investigation of Anti-proliferative Mechanisms in Cancer Cell Lines (e.g., Apoptosis Induction, Cell Cycle Arrest)

No studies on the anti-proliferative mechanisms of this compound in any cancer cell lines have been found. Consequently, there is no data on its ability to induce apoptosis or cause cell cycle arrest.

Elucidation of Antiviral Mechanisms at the Cellular Level

There is no publicly available research on the antiviral activity or the potential antiviral mechanisms of this compound at the cellular level.

Data Tables

Due to the absence of specific preclinical research data for this compound, no data tables can be generated for receptor binding affinities, enzyme inhibition constants, or anti-proliferative activities.

Antibacterial and Antifungal Spectrum of Activity and Resistance Mechanisms

There is currently no published research detailing the antibacterial and antifungal spectrum of activity for This compound . Studies on other indole derivatives have shown a wide range of antimicrobial properties against various pathogenic bacteria and fungi. However, without specific experimental data for the target compound, its efficacy against microbial strains, its spectrum of activity (narrow or broad), and the potential mechanisms of resistance that pathogens might develop remain unknown.

Effects on Tubulin Dynamics and Cell Cycle Progression

No studies were identified that have investigated the effects of This compound on tubulin dynamics or cell cycle progression. The disruption of microtubule dynamics is a known mechanism of action for some anticancer agents, leading to cell cycle arrest and apoptosis. While some indole-based compounds have been explored for their tubulin polymerization inhibitory effects, the specific interaction, if any, of This compound with the tubulin protein and its subsequent impact on the cell cycle have not been characterized.

Receptor-Interacting Protein Kinase Inhibition Studies

There is no available data from preclinical studies on the inhibitory activity of This compound against Receptor-Interacting Protein (RIP) kinases, such as RIPK1. RIPK1 is a critical regulator of inflammatory responses and programmed cell death pathways, and its inhibitors are being investigated for various inflammatory diseases. The potential of This compound to act as a RIPK inhibitor has not been explored in any published research.

Biochemical Assay Development and Validation for Biological Evaluation

No literature is available describing the development or validation of specific biochemical assays for the biological evaluation of This compound . The establishment of such assays is a crucial step in preclinical research to quantify the biological activity of a compound and to understand its mechanism of action. This would typically involve developing and validating assays to measure its effects in the contexts mentioned above (e.g., antimicrobial, tubulin polymerization, or kinase inhibition assays).

Applications in Chemical Biology as Research Tools

There are no documented applications of This compound as a research tool in chemical biology. Compounds with specific biological activities are often utilized as chemical probes to investigate biological pathways and protein functions. Given the lack of characterized biological activity for This compound , it has not been adopted as a tool for such research purposes.

Advanced Research Methodologies and Future Outlook for 1 2 Methyl 1h Indol 5 Yl Ethan 1 Amine

Development of Analytical Methods for Detection and Quantification in Complex Biological Matrices (excluding human clinical samples)

The accurate detection and quantification of 1-(2-Methyl-1H-indol-5-YL)ethan-1-amine in complex biological samples, such as animal tissues or cell culture media, are fundamental to understanding its pharmacokinetic and pharmacodynamic profiles. Given the structural similarities to endogenous indoleamines like serotonin (B10506) and melatonin, highly selective and sensitive analytical methods are required. researchgate.net

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) stands out as the premier technique for this purpose. nih.govresearchgate.net An LC-MS/MS method would involve initial sample preparation, typically protein precipitation with a solvent like acetonitrile (B52724), to extract the analyte from the matrix. nih.gov The extract is then injected into a high-performance liquid chromatography (HPLC) system, where the compound is separated from other matrix components on a C18 reversed-phase column. Following chromatographic separation, the analyte enters the mass spectrometer. Quantification is achieved using Multiple Reaction Monitoring (MRM), which provides exceptional specificity by monitoring a specific precursor-to-product ion transition for the target compound and its stable isotope-labeled internal standard. nih.gov This methodology offers low limits of quantification, often in the low ng/mL range, making it suitable for analyzing trace amounts in biological samples. nih.gov

High-Performance Liquid Chromatography (HPLC) coupled with fluorescence or electrochemical detection can also be employed. researchgate.net While potentially less specific than LC-MS/MS, these methods can be effective, especially if the intrinsic fluorescence of the indole (B1671886) ring is exploited or if derivatization is used to introduce a fluorophore. For instance, various HPLC methods have been developed for the quantification of biogenic amines in diverse samples, including coffee, which can be adapted for this specific compound. researchgate.net

A simple and rapid assay, potentially based on the reaction of the unsubstituted indole ring with specific reagents to produce a colored product, could also be developed for high-throughput screening purposes, although this would likely be less specific than chromatographic methods. nih.gov

Below is an interactive table outlining a potential LC-MS/MS method for the quantification of this compound.

| Parameter | Description | Reference |

|---|---|---|

| Analytical Technique | Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) | nih.govresearchgate.net |

| Sample Matrix | Animal plasma, tissue homogenates, cell lysates | nih.govsci-hub.se |

| Sample Preparation | Protein precipitation using ice-cold acetonitrile (ACN) | nih.gov |

| Chromatography | Reversed-phase HPLC (e.g., C18 column) with a gradient elution | researchgate.net |

| Ionization Source | Electrospray Ionization (ESI), positive mode | researchgate.net |

| Detection Mode | Multiple Reaction Monitoring (MRM) | nih.gov |

| Internal Standard | Stable isotope-labeled this compound (e.g., D4-labeled) | nih.gov |

| Expected LLOQ | ~1 ng/mL | nih.gov |

Exploration of Derivatization for Enhanced Biological Probes and Imaging Agents

The chemical structure of this compound, particularly its primary amine group, is amenable to derivatization, allowing for its conversion into powerful tools for biological research. nih.gov Such derivatives can be used as biological probes to study cellular processes or as imaging agents to visualize the compound's distribution in tissues.

Fluorescent Probes: The indole scaffold is a well-established platform for the design of fluorescent probes. rsc.orgresearchgate.net By conjugating a fluorophore to the primary amine, or by modifying the indole ring system itself, a probe can be created whose fluorescence properties change upon binding to a specific biological target. mdpi.com For example, a "turn-on" fluorescent probe could be designed where the fluorescence is quenched until the molecule interacts with a specific protein or ion, leading to a measurable increase in signal. nih.gov These indole-based probes can be engineered to be sensitive to various analytes and can even be targeted to specific cellular compartments, such as the mitochondria. nih.gov

Biotinylation for Affinity-Based Assays: Biotinylation is the process of covalently attaching a biotin (B1667282) molecule to a compound of interest. wikipedia.org The primary amine of this compound is an ideal target for reaction with amine-reactive biotinylation reagents, such as biotin succinimidyl ester. aatbio.comthermofisher.com The resulting biotinylated probe retains high affinity for avidin (B1170675) and streptavidin proteins. This property can be exploited in several ways:

Target Identification: The biotinylated compound can be introduced into a biological system (e.g., cell lysate). Any proteins that bind to the compound can be "pulled down" or isolated using streptavidin-coated beads, allowing for their identification by mass spectrometry.

Immunoassays: The probe can be used in enzyme-linked immunosorbent assays (ELISAs) or Western blotting to detect and quantify binding partners.

The introduction of a linker arm between the indole moiety and the biotin tag is often employed to minimize steric hindrance and preserve the biological activity of the parent molecule. nih.govaatbio.com

| Derivatization Strategy | Reactive Site on Compound | Resulting Tool | Application | Reference |

|---|---|---|---|---|

| Fluorophore Conjugation | Primary amine (-NH2) | Fluorescent Probe | Bioimaging, target engagement assays, detecting specific analytes in living cells. | rsc.orgnih.govnih.gov |

| Biotinylation | Primary amine (-NH2) | Biotinylated Probe | Affinity purification of binding partners (pull-down assays), target identification. | nih.govwikipedia.orgthermofisher.com |

Integration with Omics Technologies for Systems-Level Biological Understanding

To gain a comprehensive, unbiased understanding of the biological effects of this compound, its integration with "omics" technologies is essential. These approaches allow for the large-scale measurement of various biological molecules, providing a systems-level view of the compound's impact on cellular networks.

Proteomics: Quantitative proteomics can identify and quantify thousands of proteins in a biological sample, revealing how protein expression levels change in response to treatment with the compound. nih.gov A common workflow involves treating a cell culture or animal model with the compound and comparing the proteome to an untreated control. Using techniques like label-free quantification mass spectrometry, researchers can identify proteins that are significantly upregulated or downregulated. nih.gov This information can illuminate the molecular pathways affected by the compound. For instance, an increase in proteins involved in a specific signaling cascade would suggest that the compound activates that pathway. nih.govelifesciences.org

Metabolomics: This approach focuses on the global profiling of small-molecule metabolites. LC-MS/MS-based metabolomics can track changes in hundreds to thousands of metabolites following exposure to the compound. nih.govmdpi.com This is particularly relevant for an indole-based molecule, as it could influence tryptophan metabolism or other related pathways. sci-hub.se By observing shifts in metabolite concentrations, researchers can infer which enzymatic pathways are being modulated.

Transcriptomics: By analyzing changes in messenger RNA (mRNA) levels using techniques like RNA-sequencing, transcriptomics reveals the compound's effect on gene expression. This can provide early insights into the cellular response and help identify the primary targets and downstream effects of the compound.

By integrating data from proteomics, metabolomics, and transcriptomics, a more complete picture of the compound's mechanism of action can be constructed. elifesciences.org For example, if proteomics data shows the upregulation of a particular enzyme, metabolomics data could confirm this by showing a decrease in the enzyme's substrate and an increase in its product.

| Protein Identified | Fold Change (Treated vs. Control) | Potential Biological Pathway Implicated | Reference |

|---|---|---|---|

| Enzyme X | + 4.5 | Metabolic Pathway A | nih.gov |

| Receptor Y | - 3.2 | Signaling Pathway B | nih.gov |

| Transcription Factor Z | + 2.8 | Gene Regulation Pathway C | elifesciences.org |

| Structural Protein A | + 1.1 | No significant change | elifesciences.org |

High-Throughput Screening (HTS) of Analog Libraries for Novel Bioactivities

To explore the full therapeutic potential of the this compound scaffold, the synthesis and screening of a diverse library of its analogs is a powerful strategy. nih.gov High-Throughput Screening (HTS) allows for the rapid testing of thousands of compounds in parallel to identify "hits"—molecules that exhibit a desired biological activity. acs.orgupenn.edu

Library Generation: A chemical library would be created based on the parent compound's structure. Diversity can be introduced by systematically modifying different parts of the molecule: nih.gov

Indole Ring Substitution: Introducing various functional groups (e.g., halogens, nitro groups, methoxy (B1213986) groups) at different positions on the indole ring.

N-alkylation/acylation: Modifying the indole nitrogen.

Side Chain Variation: Altering the length and branching of the ethylamine (B1201723) side chain or replacing the amine with other functional groups.

2-Methyl Group Modification: Replacing the methyl group with other alkyl or aryl groups.

These synthetic strategies, often amenable to parallel synthesis, can quickly generate a large and diverse collection of related molecules. nih.gov

Screening Assays: The library would then be subjected to HTS using various assays to uncover novel bioactivities. These can include:

Target-based screens: Testing for inhibition or activation of specific enzymes (e.g., kinases, cholinesterases) or binding to specific receptors. yyu.edu.trresearchgate.net

Phenotypic screens: Assessing the effect of the compounds on whole cells or organisms, such as measuring cell viability, inhibition of microbial growth, or changes in cell morphology. nih.govnih.gov

The data from HTS provides initial structure-activity relationships (SAR), indicating which chemical modifications lead to desired biological effects. yyu.edu.trresearchgate.net

| Analog ID | Modification | Activity in Assay X (% Inhibition) | Activity in Assay Y (% Activation) | Reference |

|---|---|---|---|---|

| Parent Compound | - | 5% | 2% | acs.org |

| Analog-001 | 7-Fluoro on indole | 65% | 3% | acs.org |

| Analog-002 | N-benzyl on indole | 8% | 1% | acs.org |

| Analog-003 | Side chain is propylamine | 12% | 78% | acs.org |

Rational Design of Next-Generation Indole-Based Chemical Scaffolds with Optimized Profiles

Following the identification of active compounds from HTS, the next phase involves the rational design of improved, next-generation molecules. sciencedaily.com This approach uses structural information and computational tools to guide the synthesis of new analogs with optimized properties, such as increased potency, improved selectivity, and better pharmacokinetic profiles. nih.govmdpi.com

Structure-Activity Relationship (SAR) Studies: The initial HTS data provides a foundation for SAR studies. nih.govresearchgate.net By analyzing which modifications led to an increase or decrease in activity, medicinal chemists can build a model of the pharmacophore—the essential features of the molecule required for biological activity. For example, if adding a halogen at the 6-position consistently improves activity, this suggests an important interaction in that region of the target's binding site. mdpi.comnih.gov

Computational Chemistry: Molecular docking is a powerful computational technique used to predict how a ligand (the compound) binds to the three-dimensional structure of a protein target. mdpi.comnih.gov By docking analogs of this compound into a hypothesized target protein, researchers can visualize the binding interactions (e.g., hydrogen bonds, hydrophobic interactions). This can explain existing SAR data and, more importantly, predict which new modifications would lead to tighter binding and higher potency. nih.govmdpi.com

Scaffold Hopping and Optimization: Rational design is an iterative process. Insights from SAR and computational modeling guide the synthesis of a new, focused set of analogs. researchgate.net These are then tested, and the results are used to further refine the model. This cycle may lead to the development of entirely new indole-based scaffolds that retain the key pharmacophoric elements but have superior drug-like properties. nih.govmdpi.com The ultimate goal is to create a next-generation compound with a highly optimized profile for a specific biological target, paving the way for further preclinical development. researchgate.netsciencedaily.com

| Position of Modification | Substituent | Effect on Activity | Hypothesized Interaction | Reference |

|---|---|---|---|---|

| Indole C6-position | -Cl, -Br | Increase | Hydrophobic/halogen bond interaction with protein pocket. | mdpi.comnih.gov |

| Indole N1-position | -H | Essential | Hydrogen bond donor to an acceptor atom on the receptor. | nih.gov |

| Ethylamine side chain | Quaternary amine | Decrease | Loss of hydrogen bond donation and/or steric clash. | nih.gov |

| Indole C2-position | -CH3 | Favorable | Fills a small hydrophobic pocket. | researchgate.net |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.